molecular formula C7H7ClO2 B2452762 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one CAS No. 1543126-21-1

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

Cat. No. B2452762
M. Wt: 158.58
InChI Key: PMJAYEWPZAQBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1543126-21-1 . It has a molecular weight of 158.58 . The IUPAC name for this compound is 2-chloro-1-(2-methylfuran-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one” is 1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one” is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Reaction with Methyl Acrylate

The reaction of 2-methylfuran with methyl acrylate, related to the study of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, resulted in the formation of unusual products like 1,1′-bis(5-methyl-2-furyl)ethane and methyl 3,3′-bis(5-methyl-2-furyl)propionate, contrasting with the reaction of furan with olefins (Maruyama, Fujiwara, & Taniguchi, 1981).

Photoionization Study

In a study involving synchrotron radiation, the reactions of furan and 2-methylfuran with the methylidyne CH radical were investigated. This research provides insight into reaction products and potential energy surface scans, relevant for understanding the chemical behavior of 2-methylfuran derivatives (Carrasco, Smith, & Meloni, 2018).

Catalytic Dimerization

A study on the catalytic dimerization of 5-methylfurfuryl alcohol to produce bis(5-methylfuran-2-yl) methane, derived from sugars, highlights the potential of using 2-methylfuran derivatives in biomass conversion processes (Jin et al., 2020).

Synthesis of Benzofuran Derivatives

Research on the synthesis of benzofuran derivatives via 2-hydroxyaryl-R-(5-methylfur-2-yl)methanes demonstrates the utility of 2-methylfuran derivatives in organic synthesis and chemical transformations (Gutnov et al., 1999).

Electrophile and Nucleophile Study

A study on the use of alpha-nitro ketone as an electrophile and nucleophile, involving 2-methylfuran derivatives, illustrates the chemical versatility of these compounds in synthesizing complex organic structures (Zhang, Tomizawa, & Casida, 2004).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-1-(2-methylfuran-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJAYEWPZAQBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

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